![molecular formula C15H16F3N5O B6437774 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2548996-08-1](/img/structure/B6437774.png)
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a trifluoromethylated pyrimidine derivative that has been widely studied in the field of medicinal chemistry. It has been used as a starting material in the synthesis of a variety of biologically active compounds, and has been investigated for its potential therapeutic applications. The compound is also known by the names 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine, 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-trifluoromethylpyrimidine, and 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)-pyrimidine.
Mechanism of Action
Target of Action
Similar compounds with a pyrazine moiety have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Result of Action
Similar compounds have been found to exhibit significant anti-tubercular activity , suggesting that they may inhibit the growth and survival of Mycobacterium tuberculosis H37Ra.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine in laboratory experiments include its ability to be synthesized in a variety of ways, its potential as an inhibitor of dihydrofolate reductase, and its potential anti-inflammatory activity. However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are still being studied. Additionally, there is a lack of information regarding the safety and toxicity of this compound.
Future Directions
There are a number of potential future directions for the study of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine. Further research is needed to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as an inhibitor of dihydrofolate reductase and its potential anti-inflammatory activity. Finally, further research is needed to explore the potential of this compound as a starting material for the synthesis of novel biologically active compounds.
Synthesis Methods
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine can be synthesized via a variety of methods. One method involves the reaction of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-chloropyrimidine with trifluoromethanesulfonic anhydride in the presence of a base. The reaction yields 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine as the major product. Another method involves the reaction of 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-chloropyrimidine with trifluoromethanesulfonic acid in the presence of a base. This reaction yields 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine as the major product.
Scientific Research Applications
4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine has been explored for its potential therapeutic applications. It has been used as a starting material in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase, which is involved in the metabolism of folic acid. It has also been investigated for its potential use in the treatment of cancer, as well as for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)12-7-13(22-10-21-12)23-5-1-11(2-6-23)9-24-14-8-19-3-4-20-14/h3-4,7-8,10-11H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCWFPVNAYFNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine |
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